Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate

CAS No.:

Cat. No.: VC13884764

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4 |

|---|---|

| Molecular Weight | 229.27 g/mol |

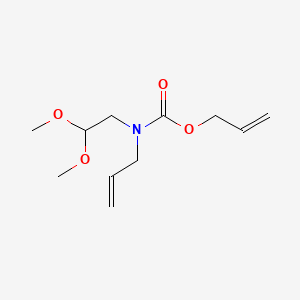

| IUPAC Name | prop-2-enyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate |

| Standard InChI | InChI=1S/C11H19NO4/c1-5-7-12(9-10(14-3)15-4)11(13)16-8-6-2/h5-6,10H,1-2,7-9H2,3-4H3 |

| Standard InChI Key | KDUUZMCAHULFEN-UHFFFAOYSA-N |

| SMILES | COC(CN(CC=C)C(=O)OCC=C)OC |

| Canonical SMILES | COC(CN(CC=C)C(=O)OCC=C)OC |

Introduction

Chemical Structure and Nomenclature

The IUPAC name Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate systematically describes its molecular architecture:

-

Core carbamate group: A carbonyl-linked amine (-OCONR), where R groups include a 2,2-dimethoxyethyl chain and a second allyl moiety.

-

Esterification: The carbamic acid’s hydroxyl group is replaced by an allyloxy (-O-prop-2-en-1-yl) unit.

Molecular Formula:

Based on structural analogs like benzyl allyl(2,2-dimethoxyethyl)carbamate (CHNO) and ethyl allyl(2,2-dimethoxyethyl)carbamate (CHNO) , the target compound’s formula is inferred as CHNO. This accounts for:

-

Two allyl groups (CH each)

-

A 2,2-dimethoxyethyl substituent (CHO)

-

Carbamate backbone (ON)

Key Structural Features:

-

The 2,2-dimethoxyethyl group introduces steric bulk and polarity, influencing solubility and reactivity.

-

Allyl groups enable participation in transition metal-catalyzed reactions, such as cross-metathesis or allylic substitutions .

Synthesis and Reactivity

Catalytic Allylic Substitution

A pivotal synthetic route involves iridium-catalyzed allylic substitution, as demonstrated in related carbamate syntheses . The mechanism proceeds via:

-

Oxidative Addition: Cinnamyl chloride reacts with a cyclometalated Ir(I) complex to form an η-allyl intermediate.

-

Nucleophilic Attack: A carbamate ion (generated from CO and amine) attacks the allyl-Ir complex, yielding the allyl carbamate product.

Regioselectivity:

Computational studies reveal a preference for nucleophilic attack at the benzylic position (17.6 kcal/mol barrier) over the terminal carbon (19.1 kcal/mol), leading to a 94:6 product ratio . This aligns with experimental observations in analogous systems .

Side Reactions:

-

Linear byproducts form via terminal carbon attack.

-

External cyclization of intermediates may generate cyclic ureas, though these pathways are kinetically disfavored .

Physicochemical Properties

Spectroscopic Data:

-

IR: Strong C=O stretch at ~1700 cm, C-O-C (dimethoxy) at ~1100 cm.

-

NMR:

Applications in Organic Synthesis

Transition Metal Catalysis

The allyl groups serve as ligands in Ir- and Ru-catalyzed reactions. For instance, ruthenium complexes cleave allylcarbamates under physiological conditions, enabling prodrug activation .

Polymer Chemistry

As a monomer, the compound’s dual allyl groups facilitate radical polymerization, forming cross-linked polycarbamates with tunable rigidity .

Pharmaceutical Intermediates

Carbamates are pivotal in drug design (e.g., COX-2 inhibitors). The dimethoxyethyl moiety may enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume